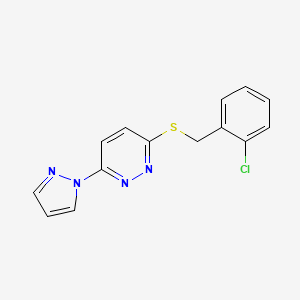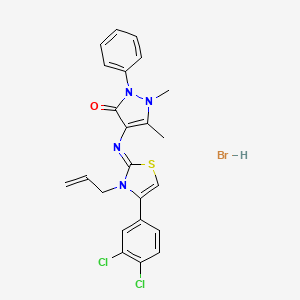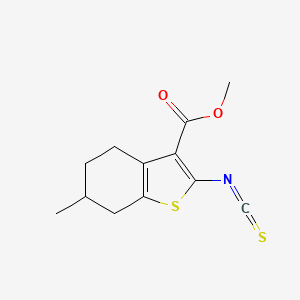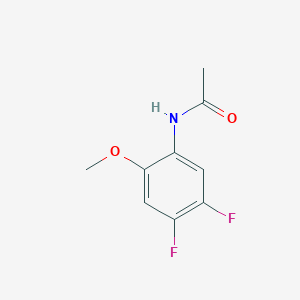
3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine, also known as CBTPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBTPP is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied in recent years.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Research has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, indicating potential use as antibacterial agents. This includes derivatives of pyrazole and oxazole, where compounds like 3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine may have significant roles (Azab, Youssef, & El-Bordany, 2013).
Antitumor Evaluation
- Compounds derived from thiadiazoles, which are related to pyrazole-pyridazine structures, have been evaluated for their antitumor and antioxidant activities. Such compounds demonstrate promising results in cytotoxicity and antioxidant tests, suggesting potential applications in cancer research (Hamama, Gouda, Badr, & Zoorob, 2013).
Anti-Lung Cancer Activity
- Fluoro-substituted benzo[b]pyran compounds, related to pyrazole-pyridazine, have shown anti-lung cancer activity. The synthesis of these compounds involves reactions that produce pyrazole and pyrimidine thione derivatives, indicating a potential pathway for developing new lung cancer treatments (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Anti-Inflammatory and Analgesic Activities
- Synthesis of heterocyclic derivatives from imidazole, including pyrazole, oxazine, and thiazine, has been studied. These compounds exhibit significant anti-inflammatory and analgesic activities, which could be relevant for the development of new medications in these categories (Saadi, 2018).
Antimicrobial Activity of Isoxazoline Derivatives
- Research on isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, including pyrazolo[3,4-d]pyridazines, has revealed adequate inhibitory efficiency against gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Anticonvulsant Activities
- Novel benzofuran derivatives with pyrazole structures have been prepared, showing significant anti-inflammatory, analgesic, and anticonvulsant activities. This highlights the potential of pyrazole-pyridazine derivatives in developing treatments for convulsive disorders (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).
Synthesis and Evaluation of Anticancer Agents
- Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to pyrazole-pyridazine derivatives, have been synthesized and evaluated as potential anticancer agents. These compounds show a significant level of activity against cancer cells, suggesting their potential utility in cancer treatment (Temple, Rose, Comber, & Rener, 1987).
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c15-12-5-2-1-4-11(12)10-20-14-7-6-13(17-18-14)19-9-3-8-16-19/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNYPHHDHREOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2938634.png)
![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2938636.png)
![6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2938639.png)
![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2938640.png)


![1-[(4-ethylphenyl)methyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2938643.png)

![N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2938647.png)

![4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2938651.png)

![N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide](/img/structure/B2938653.png)
amine hydrochloride](/img/structure/B2938656.png)